molecular formula C15H14N2O2 B11990082 N'-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide

N'-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide

Cat. No.: B11990082
M. Wt: 254.28 g/mol
InChI Key: QOTDSLFPCMBSIA-LFIBNONCSA-N
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Description

N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C15H14N2O2 It is known for its unique structure, which includes a hydrazide group linked to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and benzohydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide exerts its effects involves targeting specific molecular pathways. For instance, it has been shown to target stress granule-associated protein G3BP2, which plays a role in cancer cell survival and proliferation . By inhibiting this protein, the compound can reduce the viability of cancer cells and enhance the efficacy of other anticancer agents.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
  • N’-[(E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothiohydrazide
  • N’-[(E)-1-(2-hydroxyphenyl)ethylidene]hydrazine-1-carbothioamide

Uniqueness

N’-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is unique due to its specific structure, which allows it to selectively target cancer cells and exhibit significant anticancer activity. This selectivity and efficacy make it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C15H14N2O2/c1-11(13-9-5-6-10-14(13)18)16-17-15(19)12-7-3-2-4-8-12/h2-10,18H,1H3,(H,17,19)/b16-11+

InChI Key

QOTDSLFPCMBSIA-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=C2O

Origin of Product

United States

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